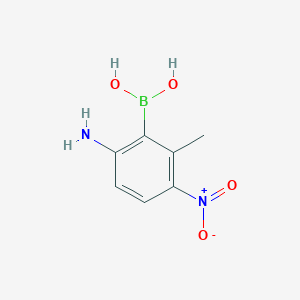

2-Amino-6-methyl-5-nitrophenylboronic acid

Description

BenchChem offers high-quality 2-Amino-6-methyl-5-nitrophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-methyl-5-nitrophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-amino-2-methyl-3-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BN2O4/c1-4-6(10(13)14)3-2-5(9)7(4)8(11)12/h2-3,11-12H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWHORJSGSHNOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1C)[N+](=O)[O-])N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Spectroscopic Profiling of 2-Amino-6-methyl-5-nitrophenylboronic Acid

[2]

Structural Context & Compound Identity

Compound: 2-Amino-6-methyl-5-nitrophenylboronic acid Formula: C₇H₉BN₂O₄ Molecular Weight: 195.97 g/mol Role: A highly functionalized intermediate often utilized in Suzuki-Miyaura cross-couplings to synthesize polysubstituted indoles, quinolines, or biaryl scaffolds in medicinal chemistry.[2]

Structural Connectivity & Numbering

To ensure accurate spectral assignment, the atomic numbering is defined as follows:

-

C2: Amino group attachment (-NH₂)

-

C5: Nitro group attachment (-NO₂)

Note: The C3 and C4 protons are adjacent (vicinal), creating a distinct coupling system.[1]

Experimental Protocols: Sample Preparation

Boronic acids are dynamic molecules. They exist in equilibrium with their cyclic anhydrides (boroxines), which complicates spectral analysis.[1][3]

NMR Sample Preparation (Critical)

Objective: To simplify the spectrum by suppressing boroxine formation and eliminating exchangeable protons if necessary.

-

Standard Analysis (DMSO-d₆):

-

D₂O Shake (Verification):

Mass Spectrometry Preparation

Objective: To observe the parent ion without dehydration artifacts.

Spectroscopic Data Profiling

Nuclear Magnetic Resonance (NMR)

Data below represents high-confidence structural assignments based on substituent electronic effects (shielding/deshielding) and analogous nitrophenylboronic acid derivatives.

Table 1: ¹H NMR Assignment (400 MHz, DMSO-d₆)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic (Causality) |

| 8.10 – 8.30 | Broad Singlet | 2H | -B(OH)₂ | Exchangeable.[2] Downfield due to electron-deficient Boron.[2] Disappears with D₂O. |

| 7.95 | Doublet (J=8.8 Hz) | 1H | Ar-H (C4) | Deshielded. Ortho to the strong electron-withdrawing Nitro group (-NO₂).[2] |

| 6.65 | Doublet (J=8.8 Hz) | 1H | Ar-H (C3) | Shielded. Ortho to the electron-donating Amino group (-NH₂). |

| 5.80 – 6.20 | Broad Singlet | 2H | -NH₂ | Exchangeable.[2] Position varies with concentration/water content.[4] |

| 2.65 | Singlet | 3H | Ar-CH₃ (C6) | Deshielded Alkyl. The methyl group is flanked by the Nitro group (C5) and the Boron atom (C1), shifting it downfield from the typical ~2.3 ppm.[1] |

Table 2: ¹³C NMR Assignment (100 MHz, DMSO-d₆)

| Shift (δ ppm) | Carbon Type | Assignment | Notes |

| 152.0 | Quaternary | C2 (-NH₂) | Strong deshielding by Nitrogen lone pair.[2] |

| 141.5 | Quaternary | C5 (-NO₂) | Deshielding by Nitro group.[2] |

| 136.0 | Quaternary | C6 (-CH₃) | Substituted aromatic carbon.[2] |

| 132.5 | Methine (CH) | C4 | Ortho to Nitro (Deshielded).[1] |

| ~128.0 | Quaternary | C1 (-B) | Broad/Weak. Carbon attached to Boron broadens due to quadrupolar relaxation of ¹⁰B/¹¹B nuclei. Often invisible. |

| 112.0 | Methine (CH) | C3 | Ortho to Amino (Shielded).[1] |

| 18.5 | Methyl | -CH₃ | Benzylic methyl.[2] |

¹¹B NMR (128 MHz, DMSO-d₆)

-

Signal: Broad singlet at ~29–31 ppm .

-

Interpretation: Diagnostic for tricoordinate boronic acids. If a peak appears at ~20 ppm, it indicates a tetracoordinate "ate" complex (e.g., if base was added).[1]

Mass Spectrometry (MS)

Boron-containing compounds exhibit a unique isotopic signature due to the natural abundance of ¹⁰B (19.9%) and ¹¹B (80.1%).[1]

-

Polarity: Positive (+ve) and Negative (-ve) modes are both viable, but Negative is often cleaner for boronic acids.[1]

Table 3: MS Fragmentation & Isotope Pattern [2]

| Ion Mode | Target Ion (m/z) | Species | Description |

| ESI (+) | 197.1 | [M+H]⁺ | Protonation on the Amine (-NH₂).[2] |

| ESI (+) | 179.1 | [M+H - H₂O]⁺ | Thermal dehydration in source (common artifact).[1][2] |

| ESI (-) | 195.1 | [M-H]⁻ | Deprotonation of the Boronic Acid hydroxyl.[1] |

| ESI (-) | 227.1 | [M+CH₃OH-H]⁻ | Methanol adduct (if MeOH is used as carrier).[2] |

Isotope Check: The molecular ion cluster should show a "step" pattern.

-

Peak M (containing ¹⁰B): ~25% intensity of Peak M+1.[1]

-

Peak M+1 (containing ¹¹B): 100% intensity (Base peak).[1]

Infrared Spectroscopy (FT-IR)

Key functional group diagnostics for solid-state characterization.[2]

-

3350 & 3450 cm⁻¹: N-H stretching (Primary amine doublet).

-

3200 – 3400 cm⁻¹ (Broad): O-H stretching (Boronic acid H-bonding network).[1][2]

-

1530 cm⁻¹ (Strong): N-O asymmetric stretch (Nitro group).[1]

-

1350 cm⁻¹ (Strong): N-O symmetric stretch (Nitro group).[1]

-

1340 cm⁻¹: B-O stretching (often overlaps with Nitro symmetric stretch).

Analytical Workflow & Logic Map

The following diagram illustrates the decision-making process for characterizing this compound, specifically addressing the boroxine equilibrium issue.

Figure 1: Analytical workflow for distinguishing monomeric boronic acid from boroxine artifacts and verifying isotopic signatures.

Stability & Handling (Expertise)

The Boroxine Trap: Researchers often observe "impurities" in the NMR of this compound which are actually the cyclic trimer (boroxine).[1]

-

Trigger: Drying the sample under high vacuum or heating facilitates dehydration.

-

Resolution: Do not attempt to purify the "impurity" if the peaks ratio is 1:1 or variable. Simply add water (D₂O) to the NMR tube to push the equilibrium back to the monomeric acid.

Storage:

-

Store at 4°C under inert atmosphere (Argon).

-

Boronic acids can slowly deborylate (loss of B(OH)₂) if exposed to atmospheric oxygen and moisture over long periods, generating the corresponding nitro-aniline derivative.[1]

References

-

Hall, D. G.[1] (Ed.). (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[2] Link[1]

-

Yan, J., et al. (2015).[1] "Analysis of Boronic Acids and Their Derivatives by Mass Spectrometry." Journal of the American Society for Mass Spectrometry. (General reference for Boron MS fragmentation patterns).

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.[1] (Context on stability and reactivity). Link

-

SDSU Chemistry. (n.d.). "11B NMR Chemical Shifts." San Diego State University.[7] (Reference for Boron NMR shifts). Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. 24067-17-2|(4-Nitrophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]

An In-Depth Technical Guide to 2-Amino-6-methyl-5-nitrophenylboronic acid: Physicochemical Properties, Reactivity, and Experimental Protocols

Disclaimer: Direct experimental data for 2-Amino-6-methyl-5-nitrophenylboronic acid is not extensively available in public-domain literature. This guide has been constructed by leveraging established principles of physical organic chemistry and extrapolating data from structurally similar, well-documented analogs. All properties and protocols should be considered as expert estimations intended to guide research and development efforts.

Introduction

2-Amino-6-methyl-5-nitrophenylboronic acid is a substituted aromatic boronic acid. Its molecular architecture, featuring an amino group, a methyl group, and a nitro group positioned on a phenylboronic acid scaffold, suggests significant potential as a versatile building block in organic synthesis. The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning method for the formation of carbon-carbon bonds. The compound's multifunctionality—a nucleophilic amino group, an electron-withdrawing nitro group, and the sterically influencing methyl group—provides multiple handles for complex molecular design, making it a compound of interest for researchers in medicinal chemistry and materials science. This guide provides a detailed examination of its expected properties, reactivity, and practical experimental procedures.

Part 1: Physicochemical Properties

The physical characteristics of 2-Amino-6-methyl-5-nitrophenylboronic acid are dictated by the interplay of its functional groups. The presence of the polar amino, nitro, and boronic acid groups suggests a crystalline solid with moderate to poor solubility in nonpolar solvents but enhanced solubility in polar organic solvents.

Data Summary Table

| Property | Predicted Value / Observation | Rationale / Analog Comparison |

| Molecular Formula | C₇H₉BN₂O₄ | - |

| Molecular Weight | 195.97 g/mol | - |

| Appearance | Yellow to orange or brown solid. | Based on analogs like 2-Amino-5-nitrophenylboronic acid pinacol ester (light orange solid) and (3-Amino-5-nitrophenyl)boronic acid (yellow powder).[1][2] |

| Melting Point | Data not available. Requires experimental determination. | For reference, the related compound 2-Nitrophenylboronic acid has a melting point of 155-160 °C, though the additional amino and methyl groups will alter this value significantly. |

| Solubility | Expected to be soluble in methanol, DMSO, and DMF. Limited solubility in water and nonpolar solvents like hexanes. | General characteristic of functionalized phenylboronic acids. |

| pKa | Estimated to be in the range of 7.5 - 8.5. | The boronic acid is a Lewis acid. Its acidity is increased by the electron-withdrawing nitro group but decreased by the electron-donating amino and methyl groups. This represents a balance of these competing electronic effects. |

| Stability & Storage | Moderate stability. Prone to dehydration to form boroxine anhydrides, particularly upon heating. The amino group may be susceptible to oxidation over time. | Boronic acids are known to form cyclic trimeric anhydrides (boroxines). For long-term integrity, storage in a refrigerator (2 to 8 °C) under an inert atmosphere (Argon or Nitrogen) is recommended.[1][2] |

Part 2: Spectroscopic Characterization Profile (Predicted)

Spectroscopic analysis is essential for the structural confirmation of 2-Amino-6-methyl-5-nitrophenylboronic acid. The following sections outline the expected spectral features.

¹H NMR Spectroscopy

In a solvent such as DMSO-d₆, the following proton signals are anticipated:

-

Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.0-8.5 ppm). The proton ortho to the nitro group and meta to the amino group will be the most downfield, while the proton ortho to the amino group and meta to the nitro group will be more upfield.

-

Amino Group (NH₂): A broad singlet, typically in the range of δ 5.0-6.0 ppm. The chemical shift can be concentration-dependent.

-

Methyl Group (CH₃): A sharp singlet, expected around δ 2.2-2.6 ppm.

-

Boronic Acid (B(OH)₂): A broad singlet that is exchangeable with D₂O. Its chemical shift is highly variable depending on solvent, concentration, and water content.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show 7 distinct signals:

-

Aromatic Carbons: Six signals in the δ 110-160 ppm range. The carbon atom attached to the boron (C-B) will appear as a broad signal. The carbons attached to the nitro and amino groups will also have characteristic shifts.

-

Methyl Carbon: A signal in the aliphatic region, typically δ 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of its functional groups:

-

N-H Stretch: Two medium-intensity sharp bands from the primary amine around 3300-3500 cm⁻¹.

-

O-H Stretch: A very broad and strong absorption from the boronic acid hydroxyl groups, centered around 3200-3400 cm⁻¹, which may overlap with the N-H stretches.

-

C-H Stretch (Aromatic/Aliphatic): Signals just above and below 3000 cm⁻¹.

-

N-O Asymmetric & Symmetric Stretch: Two strong bands characteristic of an aromatic nitro group, expected near 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[3]

-

B-O Stretch: A strong band around 1350 cm⁻¹.

Mass Spectrometry

In an ESI-MS experiment, the expected mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]⁺ would be approximately 197.07. High-resolution mass spectrometry would be able to confirm the elemental composition.

Part 3: Chemical Reactivity and Synthetic Applications

The reactivity of 2-Amino-6-methyl-5-nitrophenylboronic acid is dominated by the boronic acid moiety, making it a prime candidate for Suzuki-Miyaura cross-coupling reactions. The amino and nitro groups provide additional reaction sites and modulate the electronic properties of the aromatic ring.

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction is a powerful method for forming C(sp²)-C(sp²) bonds. 2-Amino-6-methyl-5-nitrophenylboronic acid can be coupled with a variety of aryl or vinyl halides (or triflates) in the presence of a palladium catalyst and a base.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Other Potential Transformations

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various reagents (e.g., H₂/Pd, SnCl₂, Na₂S₂O₄), yielding a diamino-substituted methylphenylboronic acid. This opens pathways to synthesize complex heterocyclic structures.

-

Derivatization of the Amino Group: The primary amino group can undergo standard transformations such as acylation, alkylation, or diazotization, allowing for further functionalization of the molecule.

-

Electrophilic Aromatic Substitution: The strong activating effect of the amino group directs electrophiles to the ortho and para positions. However, the steric hindrance from the adjacent methyl and boronic acid groups, along with the deactivating nitro group, will make such reactions challenging and may require specific catalytic systems.

Part 4: Experimental Protocols

The following protocols are generalized procedures that serve as a starting point for laboratory work. Optimization of conditions is typically required for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical setup for coupling 2-Amino-6-methyl-5-nitrophenylboronic acid with an aryl bromide.

Methodology Workflow

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Step-by-Step Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv), 2-Amino-6-methyl-5-nitrophenylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

-

Atmosphere Control: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography or recrystallization to yield the desired biaryl product.

Protocol 2: Characterization by ¹H NMR Spectroscopy

Step-by-Step Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified, dry compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

-

Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. Mild heating may be required for poorly soluble compounds.

-

Data Acquisition: Insert the NMR tube into the spectrometer. Acquire the spectrum using standard parameters for a proton NMR experiment. Ensure a sufficient number of scans for a good signal-to-noise ratio.

-

Data Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling patterns to confirm the structure.

Conclusion

2-Amino-6-methyl-5-nitrophenylboronic acid represents a promising, albeit under-documented, synthetic intermediate. Its predicted physicochemical properties—a stable, colored solid with good solubility in polar organic solvents—make it amenable to standard laboratory handling. The true synthetic value of this molecule lies in its capacity for Suzuki-Miyaura cross-coupling, modulated by the electronic and steric influences of its amino, methyl, and nitro substituents. The provided protocols for reaction and characterization offer a robust framework for researchers and drug development professionals to begin exploring the utility of this versatile chemical building block. All work with this compound should begin with careful spectroscopic characterization to confirm its identity and purity.

References

-

Hoffman Fine Chemicals. CAS 89466-05-7 | (3-Amino-5-nitrophenyl)boronic acid. [Link]

-

MDPI. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]

-

MDPI. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]

-

MDPI. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]

-

Michigan State University Department of Chemistry. Proton NMR Table. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12032, 2-Amino-5-nitrobenzoic acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16427089, (3-Amino-5-nitrophenyl)boronic acid hydrochloride. [Link]

-

National Center for Biotechnology Information. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. [Link]

-

MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

- Google Patents.

-

Royal Society of Chemistry. Synthesis of α-aminoboronic acids. [Link]

-

National Center for Biotechnology Information. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. [Link]

-

MDPI. Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. [Link]

-

Acta Pharmaceutica Sinica. SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL. [Link]

-

Chemsrc. (2-amino-5-nitrophenyl)arsonic acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4984721, 2-Amino-5-Nitrophenol. [Link]

-

National Center for Biotechnology Information. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. [Link]

-

MDPI. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. [Link]

-

MASONACO. LC-MS/MS analysis of free amino acids. [Link]

-

ResearchGate. Figure 2. 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d.... [Link]

-

PubMed. Selective Quantitation of the Neurotoxin BMAA by Use of Hydrophilic-Interaction Liquid Chromatography-Differential Mobility Spectrometry-Tandem Mass Spectrometry (HILIC-DMS-MS/MS). [Link]

-

PubMed. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. [Link]

-

ResearchGate. The stability of α-amino phosphonic acids 6b. [Link]

-

ResearchGate. Fig. S6 1 H-NMR spectrum of 2,6-dimethylphenylboronic acid. [Link]

-

Novalix. Mass spectrometry (MS). [Link]

-

SpectraBase. 2-Amino-5-nitro-phenol. [Link]

-

CAS Common Chemistry. 3-Nitrophenylboronic acid. [Link]

-

SpectraBase. 2-Amino-5-nitro-phenol. [Link]

-

Ordporg. IR: nitro groups. [Link]

-

SpectraBase. 2-Aminopyrimidine-5-boronic acid. [Link]

-

MDPI. Interfacial Adsorption Mechanisms of Arginine, Glutamic Acid, Aspartic Acid, and Valine on Magnesium and Magnesium Alloy Surfaces: A First-Principles Investigation. [Link]

-

PubMed. Mass spectrometric characterization of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-oxidized metabolites bound at Cys34 of human serum albumin. [Link]

-

PubMed. Structural, theoretic and spectroscopic analysis of 2-methyl-5-nitroaniline salts with various inorganic acids. [Link]

-

MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. [Link]

Sources

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Aminonitrophenylboronic Acids

Abstract

Aminonitrophenylboronic acids are a pivotal class of compounds in medicinal chemistry and organic synthesis, valued for their versatile reactivity.[1] However, the presence of both an electron-donating amino group and a powerful electron-withdrawing nitro group on the same aromatic ring introduces significant complexities regarding their thermal stability. This guide provides a comprehensive technical overview of the factors governing the thermal stability and decomposition pathways of these molecules. We will delve into the critical analytical techniques for hazard assessment, discuss isomer-specific behaviors, propose decomposition mechanisms, and outline practical strategies for safe handling and process scale-up, grounded in established principles of process safety.

Introduction: Why Thermal Stability Matters

Boronic acids are integral building blocks in modern chemistry, yet their stability can be precarious.[2] For aminonitrophenylboronic acids, this concern is amplified. The nitro group, a well-known energetic functional group, coupled with the inherent reactivity of the boronic acid moiety, creates a potential for rapid, exothermic decomposition.[3] Understanding the thermal behavior of these compounds is not merely an academic exercise; it is a critical prerequisite for:

-

Process Safety: Preventing thermal runaway events during synthesis, purification, and drying is paramount. An uncontrolled exothermic reaction can lead to catastrophic failure of equipment, posing severe risks to personnel and the environment.[4][5]

-

Storage and Handling: Defining safe storage temperatures and handling procedures ensures long-term stability and prevents degradation or accidental initiation of decomposition.[6]

-

Drug Development: The stability of an active pharmaceutical ingredient (API) and its intermediates directly impacts formulation strategies, shelf-life, and ultimately, patient safety.[7]

This guide is designed for researchers, chemists, and drug development professionals who handle these materials, providing the necessary insights to operate safely and effectively.

Foundational Principles of Thermal Decomposition

The stability of an arylboronic acid is primarily dictated by the strength of the carbon-boron (C-B) bond. This bond is susceptible to cleavage through several mechanisms, most notably protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[8] The electronic nature of the substituents on the aromatic ring plays a decisive role:

-

Electron-Withdrawing Groups (e.g., -NO₂): These groups make the aryl ring electron-deficient, which can stabilize the C-B bond against certain degradation pathways but may also introduce new decomposition mechanisms, particularly at elevated temperatures. For instance, ortho-nitro groups can interact with the boron atom, influencing stability.[9]

-

Electron-Donating Groups (e.g., -NH₂): These groups increase the electron density of the aryl ring, potentially making the C-B bond more susceptible to cleavage.

The interplay between the amino and nitro groups in aminonitrophenylboronic acids creates a complex electronic environment that necessitates empirical evaluation to determine the net effect on thermal stability.

A Triad of Analytical Techniques for Comprehensive Hazard Assessment

A robust thermal hazard assessment cannot rely on a single technique. A multi-faceted approach is essential to build a complete safety profile.

Thermogravimetric Analysis (TGA)

Core Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10] It is the first-line tool for identifying the onset temperature of decomposition, where significant mass loss begins.

Why We Use It: TGA provides a clear picture of when a material starts to break down. It can distinguish between simple events like the loss of solvent or water and the more hazardous decomposition of the molecule itself.[11]

Step-by-Step Experimental Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of the aminonitrophenylboronic acid sample into a ceramic or aluminum TGA pan.

-

Instrument Setup: Place the pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative side reactions.

-

Thermal Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 500 °C) at a linear heating rate of 10 °C/min. This rate provides a good balance between resolution and experiment time.[12]

-

Data Analysis: Plot the mass (%) versus temperature (°C). The onset temperature of decomposition (Tonset) is determined as the point of significant deviation from the baseline.

Differential Scanning Calorimetry (DSC)

Core Principle: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[10] It quantifies the energy absorbed (endotherm) or released (exotherm) during thermal events.

Why We Use It: While TGA tells us when decomposition starts, DSC tells us how energetic it is. A sharp, intense exotherm is a critical warning sign of a potential runaway reaction.[13] DSC is used to determine melting points, phase transitions, and, most importantly, the enthalpy of decomposition (ΔHd).

Step-by-Step Experimental Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum or gold-plated steel pan (for higher pressure resistance). Using a sealed pan prevents mass loss before the energetic event, ensuring accurate energy measurement.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge with an inert gas.

-

Thermal Program: Heat the sample using the same linear heating rate as the TGA experiment (e.g., 10 °C/min) to allow for direct correlation of events.

-

Data Analysis: Plot heat flow (W/g) versus temperature (°C). Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (J/g). An onset temperature for the exotherm is also determined.

Accelerating Rate Calorimetry (ARC)

Core Principle: ARC is the gold standard for simulating a worst-case thermal runaway scenario.[14][15] It measures the time, temperature, and pressure profile of an exothermic reaction under adiabatic conditions (where no heat is lost to the surroundings).[16][17]

Why We Use It: TGA and DSC are conducted on milligram scales with high surface-area-to-volume ratios, allowing heat to dissipate. In a large-scale reactor, heat cannot escape as easily, creating near-adiabatic conditions.[17] ARC mimics this "worst-case" industrial scenario, providing critical data for process safety design, such as the Time to Maximum Rate (TMR) and the Self-Accelerating Decomposition Temperature (SADT).[18]

Step-by-Step Experimental Protocol:

-

Sample Preparation: A larger sample (typically 1-5 g) is loaded into a robust, spherical sample bomb made of titanium or stainless steel.

-

Instrument Setup: The bomb is placed within the ARC calorimeter, which is a heavily insulated and reinforced chamber.

-

Heat-Wait-Seek Mode: The instrument operates in a stepwise manner. It heats the sample to a set temperature, waits for thermal equilibrium, and then seeks for any self-heating (exothermic activity) greater than a set sensitivity threshold (e.g., 0.02 °C/min).[18]

-

Adiabatic Tracking: Once self-heating is detected, the calorimeter's heaters match the sample's temperature, preventing any heat loss and initiating adiabatic tracking. The instrument records the resulting temperature and pressure rise until the reaction is complete.

-

Data Analysis: The data is used to model the reaction kinetics and determine critical safety parameters for designing emergency relief systems and defining safe operating limits.[18]

Workflow for Thermal Hazard Assessment

The logical flow from screening to detailed safety analysis is crucial for an efficient and thorough risk assessment.

Caption: Workflow for assessing thermal hazards of reactive chemicals.

Isomer-Specific Thermal Behavior: A Comparative Analysis

| Compound/Isomer Position | Plausible TGA Onset (°C) | Plausible DSC Exotherm Peak (°C) | Key Mechanistic Considerations |

| 3-Amino-4-nitrophenylboronic acid | Lower | Lower | The ortho relationship between the amino and nitro groups can facilitate intramolecular cyclization (e.g., forming a benzofurazan N-oxide derivative), a common initial step in the decomposition of ortho-nitroanilines. This pathway provides a lower energy route to decomposition.[3] |

| 4-Amino-3-nitrophenylboronic acid | Higher | Higher | With the amino and nitro groups in a meta relationship, direct intramolecular cyclization is not possible. Decomposition would likely proceed through intermolecular reactions or direct fragmentation of the molecule at higher temperatures, requiring more energy to initiate. |

| 2-Amino-5-nitrophenylboronic acid | Intermediate | Intermediate | The para relationship between the functional groups prevents direct intramolecular cyclization. Stability would be intermediate, influenced by the overall electronic push-pull effect on the C-B bond. Decomposition may involve protodeboronation or intermolecular condensation.[20] |

Note: The temperature and energy values are illustrative, based on chemical principles. Actual values must be determined experimentally for each specific compound and batch.

Proposed Decomposition Mechanisms

The decomposition of aminonitrophenylboronic acids is unlikely to follow a single pathway. Several competing mechanisms may be at play, with their prevalence depending on the isomer and reaction conditions.

-

Protodeboronation: This is a fundamental decomposition pathway for many arylboronic acids, resulting in the loss of the boronic acid moiety and formation of nitroaniline.[8] It can be catalyzed by acidic or basic species and is often thermally accelerated.

-

Intramolecular Cyclization: As mentioned for the 3-amino-4-nitro isomer, the formation of a five- or six-membered ring involving the amino and nitro groups is a highly probable, low-energy first step. This is often followed by the release of water and subsequent ring fragmentation.[3]

-

Decarboxylation-like Extrusion: While not a carboxylic acid, the B(OH)₂ group can be eliminated under thermal stress, potentially leading to the formation of highly reactive intermediates.

-

Intermolecular Condensation: At higher concentrations and temperatures, molecules can react with each other, forming polymeric materials and releasing gases like H₂O, CO₂, and N₂. This is a common pathway for many energetic materials.

Proposed Decomposition Pathway for a Hypothetical ortho-Aminonitro Isomer

Caption: A potential decomposition pathway for an ortho-aminonitrophenylboronic acid.

Practical Implications and Risk Mitigation

Translating analytical data into safe laboratory and plant practices is the ultimate goal of thermal hazard assessment.

Engineering Controls

-

Temperature Control: Ensure robust and redundant cooling systems for reactors. The process temperature should be maintained well below the Tonset determined by DSC or ARC.

-

Containment: For high-hazard materials, conduct operations in reinforced cells or behind blast shields.[21]

-

Emergency Venting: Use data from ARC to design appropriately sized rupture disks and relief valves to safely vent any rapid pressure increase during a runaway.[18]

Administrative Controls

-

Standard Operating Procedures (SOPs): Develop detailed SOPs that specify maximum operating temperatures, addition rates, and emergency shutdown procedures.[21]

-

Scale-Up Hazard Review: Before scaling up any process, conduct a thorough hazard review. A reaction that is safe at 1 gram may be dangerously uncontrollable at 1 kilogram due to the change in the surface-area-to-volume ratio.[4]

-

Storage: Store aminonitrophenylboronic acids in a cool, dry, well-ventilated area away from heat sources. Do not store large quantities in a single location. Unstable materials should be used as soon as possible after synthesis.[22]

Personal Protective Equipment (PPE)

-

Standard PPE: At a minimum, safety glasses, lab coats, and gloves should be worn.[23]

-

Enhanced PPE: When handling larger quantities or working with materials of unknown stability, enhanced PPE such as face shields, blast shields, and heavy-duty gloves may be necessary.[21]

Conclusion

Aminonitrophenylboronic acids are valuable chemical intermediates whose utility must be balanced with a thorough understanding of their potential thermal hazards. The combination of electron-donating and electron-withdrawing groups creates a unique and complex stability profile that is highly dependent on isomeric configuration. A systematic approach to thermal hazard assessment, employing a triad of TGA, DSC, and ARC, is not just recommended but essential for safe operation. By understanding the underlying decomposition mechanisms and implementing robust engineering and administrative controls, researchers and development professionals can mitigate the risks and harness the synthetic power of these important compounds.

References

-

Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC). Retrieved from [Link]

-

Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Accelerating Rate Calorimeter (ARC). Retrieved from [Link]

-

AIChE. (n.d.). Use of Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals. Retrieved from [Link]

-

Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC). Retrieved from [Link]

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Retrieved from [Link]

-

Barton, L. M., et al. (2017). Decarboxylative borylation. PMC - NIH. Retrieved from [Link]

-

Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Retrieved from [Link]

-

Li, C., et al. (2021). Electrochemical borylation of carboxylic acids. PNAS. Retrieved from [Link]

-

Clair, S., Abel, M., & Porte, L. (n.d.). Results from TGA/DSC thermal analyses for a series of functionalised benzene–diboronic acids. ResearchGate. Retrieved from [Link]

-

Macmillan Group - Princeton University. (2022). Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. Retrieved from [Link]

-

PubMed. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]

- Tally, J. (2005). Risk Management of the Explosive Dusts in the Pharmaceutical Industry: A Practical Approach. Pharmaceutical Technology.

-

PMC - NIH. (2022). Photocatalytic direct borylation of carboxylic acids. Retrieved from [Link]

-

Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

-

Ricardo, C. L., et al. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters - ACS Publications. Retrieved from [Link]

-

University of Bristol, School of Chemistry. (n.d.). Protodeboronation of Tertiary Boronic Esters. Retrieved from [Link]

-

PubMed. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory. Retrieved from [Link]

-

Purdue University. (2024). Energetic Materials Management Plan. Retrieved from [Link]

-

SpringerLink. (2023). Reductive coupling of nitro compounds with boronic acid derivatives: an overview. Retrieved from [Link]

-

MasterMover. (n.d.). Managing Safe Material Handling in Pharmaceutical Manufacturing. Retrieved from [Link]

-

PMC. (n.d.). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. Retrieved from [Link]

-

DSIAC. (2019). Safety Hazards in the Energetics Laboratory. Retrieved from [Link]

-

PubMed - NIH. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

-

Case Western Reserve University. (2019). Policy on Laboratory use of Explosive and High Energy Materials. Retrieved from [Link]

-

PMC. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

CETCO. (n.d.). simultaneous thermal analysis (tga-dta, tga-dsc). Retrieved from [Link]

-

Research at Melbourne. (n.d.). TGA-DSC. Retrieved from [Link]

-

Chemical Engineering Transactions. (2019). Runaway reaction hazard assessment for chemical processes safety. Retrieved from [Link]

-

HSE. (2014). Chemical reaction hazards and the risk of thermal runaway INDG254. Retrieved from [Link]

-

Robertson Microlit. (n.d.). Thermal Analysis | DSC, TGA, and Melting Point Testing. Retrieved from [Link]

- Prime Process Safety Center. (2024).

-

Aidic. (2019). Runaway Reaction Hazard Assessment for Chemical Processes Safety. Retrieved from [Link]

-

Scion Research. (n.d.). thermal analysis of materials. Retrieved from [Link]

-

PMC. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. Retrieved from [Link]

-

PMC. (2024). Investigation of thermal properties and structural characterization of novel boron-containing Schiff base polymers. Retrieved from [Link]

-

ResearchGate. (n.d.). New Thermal Decomposition Pathway for TATB. Retrieved from [Link]

-

PubMed. (1970). Evaluation of thermal decomposition temperatures of amino acids by differential enthalpic analysis. Retrieved from [Link]

-

ResearchGate. (2016). Thermal Decomposition Behaviour of Bis(4-Nitrophenol)-2,4,6-Triamino-1,3,5-Triazine Monohydrate. Retrieved from [Link]

-

ResearchGate. (2025). Effect of boric acid on thermal stability of poly (acrylonitrile-methyl acrylate). Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Thermal degradation of 18 amino acids during pyrolytic processes. Retrieved from [Link]

Sources

- 1. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cedrec.com [cedrec.com]

- 5. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]

- 6. mastermover.com [mastermover.com]

- 7. pharmtech.com [pharmtech.com]

- 8. Protodeboronation - Wikipedia [en.wikipedia.org]

- 9. pnas.org [pnas.org]

- 10. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 11. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]

- 12. researchgate.net [researchgate.net]

- 13. aidic.it [aidic.it]

- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 15. Use of Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals | AIChE [aiche.org]

- 16. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 17. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 18. belmontscientific.com [belmontscientific.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. dsiac.dtic.mil [dsiac.dtic.mil]

- 22. case.edu [case.edu]

- 23. purdue.edu [purdue.edu]

A Technical Guide to 2-Amino-6-methyl-5-nitrophenylboronic Acid: Properties, Synthesis, and Applications

Executive Summary: 2-Amino-6-methyl-5-nitrophenylboronic acid is a specialized aromatic boronic acid derivative of significant interest to the chemical and pharmaceutical sciences. Its unique trifunctional substitution pattern—featuring an amino group, a nitro group, and a boronic acid moiety—makes it a versatile building block for the synthesis of complex heterocyclic compounds. This guide provides an in-depth overview of its chemical identity, a detailed synthesis protocol, key applications in medicinal chemistry, and essential safety and handling information for researchers and drug development professionals.

Chemical Identity and Properties

Nomenclature and Identifiers

-

Systematic IUPAC Name: (2-amino-6-methyl-5-nitrophenyl)boronic acid

-

CAS Number: 1411963-31-0

-

Molecular Formula: C₇H₉BN₂O₄

-

Molecular Weight: 195.97 g/mol

Molecular Structure

The molecular architecture of 2-Amino-6-methyl-5-nitrophenylboronic acid consists of a benzene ring substituted with four different functional groups. The ortho-positioning of the amino and boronic acid groups, combined with the electron-withdrawing nitro group, dictates its reactivity and utility in organic synthesis.

Caption: Molecular structure of 2-Amino-6-methyl-5-nitrophenylboronic acid.

Physicochemical Properties

A comprehensive table summarizing the key physicochemical properties is presented below. Data for closely related analogs are included for comparative purposes where direct experimental values for the title compound are not widely published.

| Property | Value (2-Amino-6-methyl-5-nitrophenylboronic acid) | Value (3-Aminophenylboronic acid) | Value (4-Nitrophenylboronic acid) |

| Molecular Weight | 195.97 g/mol | 136.94 g/mol | 166.93 g/mol [1] |

| Appearance | Expected to be a yellow to brown solid | Off-white to yellow powder | Pale yellow to brown crystalline powder[1] |

| Melting Point | Not available | >300 °C | 285-290 °C (dec.)[2] |

| Solubility | Soluble in organic solvents like DMSO, DMF | Soluble in water | Soluble in organic solvents |

| Storage | Store at 2-8 °C, sealed in dry conditions, under inert atmosphere (Argon/Nitrogen)[3][4] | Store at room temperature | Keep at room temperature[1] |

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis would logically start from a commercially available, appropriately substituted aniline or toluene derivative, followed by borylation, nitration, and functional group interconversion. A plausible route starts with 2-methyl-3-nitroaniline.

Caption: Proposed synthetic workflow for 2-Amino-6-methyl-5-nitrophenylboronic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on similar transformations.[5][6] Researchers must adapt and optimize conditions based on laboratory results.

-

Step 1: Borylation of 2-Methyl-3-nitroaniline.

-

Dissolve 2-methyl-3-nitroaniline in a suitable anhydrous solvent (e.g., THF).

-

Cool the solution to -78 °C under an inert atmosphere.

-

Add a strong base (e.g., n-BuLi) dropwise to perform ortho-metalation.

-

Add a borating agent such as triisopropyl borate and allow the reaction to warm to room temperature.

-

Quench the reaction with an acidic aqueous solution (e.g., 1M HCl) and extract the product.

-

-

Step 2: Nitration of the intermediate.

-

Carefully add the intermediate from Step 1 to a cooled (0 °C) mixture of concentrated nitric acid and sulfuric acid.

-

Maintain the temperature while stirring for a specified period.

-

Pour the reaction mixture onto ice and collect the precipitated dinitro product by filtration.

-

-

Step 3: Selective Reduction.

-

Selectively reduce the nitro group ortho to the boronic acid. This is challenging and may require protecting the boronic acid as a pinacol ester first.

-

A common method for nitro group reduction is using a metal catalyst like Palladium on carbon (Pd/C) with a hydrogen source.

-

-

Step 4: Purification and Characterization.

-

Purify the final product using column chromatography or recrystallization.

-

Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Rationale for Procedural Choices

-

Inert Atmosphere: Boronic acids and their intermediates can be sensitive to oxidation and moisture.[7] An inert atmosphere (Nitrogen or Argon) is crucial for preventing degradation and ensuring high yields.

-

Controlled Temperature: Nitration is a highly exothermic and potentially hazardous reaction.[5] Maintaining low temperatures is essential for controlling the reaction rate and preventing over-nitration or side reactions.

-

Selective Reduction: The presence of two nitro groups requires a selective reduction method. The choice of reducing agent and conditions is critical to target the desired nitro group while preserving the other and the boronic acid moiety.

Applications in Research and Drug Development

Boronic acids are cornerstone reagents in modern organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][8]

Building Block for Heterocyclic Synthesis

The specific arrangement of the amino, nitro, and boronic acid groups in 2-Amino-6-methyl-5-nitrophenylboronic acid makes it an ideal precursor for constructing complex heterocyclic scaffolds. The amino group can act as a nucleophile, while the boronic acid is ready for cross-coupling, enabling convergent synthetic strategies.

Role in Suzuki-Miyaura Cross-Coupling

This compound serves as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form carbon-carbon bonds.[3] This reaction is widely used in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs) due to its mild reaction conditions and high functional group tolerance.[8] The presence of the amino and nitro groups can modulate the electronic properties of the boronic acid, influencing its reactivity in the catalytic cycle.

Potential in Medicinal Chemistry

Boron-containing compounds, particularly boronic acids, have gained significant traction in drug discovery.[8][9] The boronic acid group can act as a bioisostere for carboxylic acids or form reversible covalent bonds with serine proteases, making them effective enzyme inhibitors.[10][11] While this specific molecule may not be a final drug, it is a valuable intermediate for creating libraries of novel compounds to be screened for biological activity against various targets, including cancer and infectious diseases.[9][11]

Handling, Storage, and Safety

Safety Precautions

As with all substituted phenylboronic acids, 2-Amino-6-methyl-5-nitrophenylboronic acid should be handled with care.

-

Hazard Statements: Likely to be harmful if swallowed (H302), cause skin irritation (H315), and cause serious eye irritation (H319).[12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[13]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][14]

Storage and Stability

-

Hygroscopic Nature: Phenylboronic acids are often hygroscopic and sensitive to moisture.[7]

-

Recommended Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13] For long-term stability, storage under an inert atmosphere at refrigerated temperatures (2-8 °C) is recommended.[4]

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[7]

Conclusion

2-Amino-6-methyl-5-nitrophenylboronic acid is a highly functionalized building block with considerable potential for organic synthesis and medicinal chemistry. Its unique structure allows for diverse chemical transformations, particularly in the construction of novel heterocyclic systems via cross-coupling reactions. Understanding its properties, synthesis, and handling is crucial for researchers aiming to leverage this versatile compound in the development of new therapeutics and advanced materials.

References

-

Carl ROTH. Safety Data Sheet: Phenylboronic acid. [Link]

-

Hoffman Fine Chemicals. CAS 89466-05-7 | (3-Amino-5-nitrophenyl)boronic acid. [Link]

-

Diaz, D. B. Synthesis and applications of aminoboronic acids. (2021). University of Toronto. [Link]

-

Silva, M.P., Saraiva, L., Pinto, M., & Sousa, M.E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Kumar, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(9), 2615. [Link]

-

ResearchGate. α-Aminoboronates: Recent advances in their preparation and synthetic applications. (2021). [Link]

-

MDPI. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025-01-04). [Link]

-

Kumar, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. [Link]

- Google Patents. CN104788484A - Synthetic method of 2-nitro phenyl boric acid.

-

Acta Chimica Sinica. SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL. [Link]

- Google Patents.

-

ChemSynthesis. 3-nitrophenylboronic acid - 13331-27-6. [Link]

-

Chemsrc. (4-Nitrophenyl)boronic acid | CAS#:24067-17-2. [Link]

-

CAS Common Chemistry. 3-Nitrophenylboronic acid. [Link]

-

PubChem. 2-Amino-5-nitrobenzoic acid | C7H6N2O4 | CID 12032. [Link]

Sources

- 1. 24067-17-2・p-Nitrophenylboronic Acid・321-59811・327-59813[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 2. (4-Nitrophenyl)boronic acid | CAS#:24067-17-2 | Chemsrc [chemsrc.com]

- 3. 2-Amino-5-nitrophenylboronic acid pinacol ester | CAS 1351337-48-8 [frontierspecialtychemicals.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. 2-Nitrophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 6. CN104788484A - Synthetic method of 2-nitro phenyl boric acid - Google Patents [patents.google.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. carlroth.com [carlroth.com]

Methodological & Application

Application Note: Strategic Base Selection for Efficient Suzuki-Miyaura Coupling of 2-Amino-6-methyl-5-nitrophenylboronic Acid

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the formation of carbon-carbon bonds in modern organic synthesis, particularly in the development of pharmaceuticals and functional materials.[1][2] However, the efficiency of this palladium-catalyzed reaction is highly substrate-dependent. Substrates bearing combined steric and electronic challenges can be particularly recalcitrant. 2-Amino-6-methyl-5-nitrophenylboronic acid represents such a challenging substrate. The presence of two ortho-substituents, a coordinating amino group and a bulky methyl group, introduces significant steric hindrance around the boronic acid moiety. Furthermore, the potent electron-withdrawing nitro group deactivates the aromatic ring, potentially slowing the crucial transmetalation step in the catalytic cycle.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of coupling 2-Amino-6-methyl-5-nitrophenylboronic acid. We will delve into a strategic approach for base selection, offering detailed experimental protocols and a troubleshooting guide to achieve optimal reaction outcomes. The core of this guide is not to present a single, rigid protocol, but to empower the user with the scientific rationale to intelligently select and optimize reaction conditions for this demanding substrate.

The Critical Role of the Base in Suzuki-Miyaura Coupling

The base is not a mere spectator in the Suzuki-Miyaura reaction; it plays a pivotal, multifaceted role in the catalytic cycle.[1] Its primary function is to activate the boronic acid (RB(OH)₂) by forming a more nucleophilic boronate species (RB(OH)₃⁻).[4][5] This "ate" complex is significantly more reactive towards the palladium(II) center, thereby facilitating the transmetalation step, which is often the rate-limiting step for challenging substrates.[1][4]

The choice of base can influence:

-

Rate of Boronate Formation: The strength and solubility of the base will dictate the equilibrium concentration of the active boronate species.

-

Catalyst Stability: Certain bases can interact with the palladium catalyst, either stabilizing it or leading to decomposition.

-

Substrate and Product Stability: Harsh basic conditions can lead to the degradation of sensitive functional groups on the coupling partners or the desired product.

-

Suppression of Side Reactions: A key side reaction with electron-deficient boronic acids is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. The appropriate base can minimize this undesired pathway.[3]

Strategic Base Selection for 2-Amino-6-methyl-5-nitrophenylboronic Acid

Given the steric hindrance and electronic deactivation of the target boronic acid, a systematic approach to base selection is crucial. Weaker bases like sodium carbonate (Na₂CO₃) are often insufficient for such demanding couplings.[5] Stronger, non-nucleophilic inorganic bases are generally the preferred starting point.

Decision Framework for Base Selection

The following diagram illustrates a logical workflow for selecting and optimizing the base for this specific coupling.

Caption: Base selection workflow for 2-Amino-6-methyl-5-nitrophenylboronic acid.

Experimental Protocols

The following protocols are designed as a starting point for the Suzuki-Miyaura coupling of 2-Amino-6-methyl-5-nitrophenylboronic acid. It is highly recommended to perform small-scale test reactions to identify the optimal conditions before proceeding to a larger scale.

Materials and Reagents

-

2-Amino-6-methyl-5-nitrophenylboronic acid

-

Aryl halide (bromide or iodide recommended for initial trials)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like SPhos Pd G3)

-

Ligand (if not using a pre-catalyst, e.g., SPhos, XPhos)

-

Base (K₃PO₄, Cs₂CO₃, KF)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)

-

Degassed water

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and Schlenk line or glovebox

Protocol 1: General Procedure for Base Screening

This protocol is designed for the initial screening of different bases to identify the most promising candidate.

-

Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 2-Amino-6-methyl-5-nitrophenylboronic acid (1.2 equiv.), the aryl halide (1.0 equiv.), and the selected base (3.0 equiv.).

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if necessary). Then, add the anhydrous solvent (e.g., 1,4-Dioxane) and degassed water to form a 4:1 or 5:1 mixture. The total solvent volume should provide a concentration of the aryl halide between 0.1 and 0.2 M.

-

Reaction: Place the Schlenk tube in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed or no further conversion is observed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Comparative Data for Initial Base Screening

The following table provides a hypothetical but realistic set of outcomes for the initial base screening, based on established principles for coupling hindered substrates.

| Entry | Base (3.0 equiv.) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Notes |

| 1 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | < 10 | Weaker base, likely insufficient for this substrate. |

| 2 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 12 | 65 | Good starting point, further optimization possible. |

| 3 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 75 | Higher solubility of Cs₂CO₃ often leads to better results. |

| 4 | KF | Dioxane/H₂O (4:1) | 100 | 12 | 40 | Milder base, may be useful if side reactions are observed with stronger bases. |

Experimental Workflow Diagram

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Low reaction temperature. 4. Steric hindrance impeding transmetalation. | 1. Use a fresh batch of catalyst or a more active pre-catalyst (e.g., SPhos Pd G3). 2. Switch to a stronger base (e.g., from K₃PO₄ to Cs₂CO₃). 3. Increase the reaction temperature in increments of 10 °C (up to ~120 °C). 4. Screen bulky, electron-rich phosphine ligands like SPhos or XPhos, which are known to facilitate coupling of hindered substrates.[4] |

| Protodeboronation | 1. Presence of water and strong base. 2. Reaction temperature is too high. | 1. Use anhydrous conditions with a base like KF. 2. Reduce the reaction temperature. 3. Use a boronic ester (e.g., pinacol ester) which can be more resistant to protodeboronation.[3] |

| Decomposition of Starting Material or Product | 1. Base is too strong. 2. Reaction temperature is too high. | 1. Use a milder base such as KF. 2. Decrease the reaction temperature. |

| Formation of Homocoupled Byproducts | 1. Oxygen contamination leading to oxidative homocoupling. 2. Inefficient cross-coupling pathway. | 1. Ensure the reaction is set up under a strictly inert atmosphere. Thoroughly degas all solvents. 2. Re-optimize the base, ligand, and temperature to favor the cross-coupling pathway. |

Conclusion

The Suzuki-Miyaura coupling of 2-Amino-6-methyl-5-nitrophenylboronic acid presents a significant synthetic challenge due to a combination of steric hindrance and electronic deactivation. A successful outcome hinges on the rational selection and optimization of the reaction base. Strong, non-nucleophilic inorganic bases such as potassium phosphate and cesium carbonate are recommended as initial starting points. A systematic approach to optimizing the base, in conjunction with appropriate ligand and solvent screening, will enable the efficient synthesis of a wide range of biaryl compounds derived from this valuable, yet challenging, building block. This guide provides the foundational knowledge and practical protocols to empower researchers to overcome the inherent difficulties and achieve their synthetic goals.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

-

Billingsley, K. L.; Buchwald, S. L. Highly Efficient Monophosphine-Based Catalysts for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]

-

Molander, G. A.; Biolatto, B. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 2003 , 68 (11), 4302–4314. [Link]

-

Lennox, A. J. J.; Lloyd-Jones, G. C. The Role of the Base in the Suzuki–Miyaura Reaction. Angewandte Chemie International Edition, 2013 , 52 (29), 7362–7370. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Yadav, M. R.; et al. The Suzuki-Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 2017 , 139 (28), 9423–9426. [Link]

-

Carrow, B. P.; Hartwig, J. F. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 2011 , 133 (7), 2116–2119. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Thomas, A. A.; Denmark, S. E. Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Science, 2016 , 352 (6283), 329-332. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

Derivatization of 2-Amino-6-methyl-5-nitrophenylboronic acid for drug discovery

Application Note & Protocol Guide

Executive Summary: The "Ortho-Clamped" Scaffold

2-Amino-6-methyl-5-nitrophenylboronic acid (AMNPBA) represents a highly privileged but challenging scaffold in drug discovery. Its value lies in its high functional density :

-

C1-Boronic Acid: A reversible covalent warhead (proteasome/beta-lactamase inhibition) or a handle for Suzuki-Miyaura cross-coupling.

-

C2-Amine: A vector for amide coupling, urea formation, or heterocycle fusion.

-

C5-Nitro: A masked aniline, allowing for late-stage diversification or solubility enhancement.

-

C6-Methyl: A critical steric wedge that enforces atropisomerism in biaryls or restricts conformational freedom in inhibitors.

The Challenge: The C1-boronic acid is "ortho-clamped" by the C2-amino and C6-methyl groups. This steric congestion significantly retards transmetalation in cross-couplings and increases the rate of protodeboronation. This guide provides optimized protocols to overcome these steric and electronic hurdles.

Strategic Reaction Map

The following pathway illustrates the logical flow for derivatizing AMNPBA. Note the prioritization of Boron Protection to prevent degradation during subsequent steps.

Figure 1: Strategic workflow for AMNPBA derivatization. Protection of the boronic acid is the critical entry point.

Detailed Experimental Protocols

Protocol 1: Steric Stabilization via Pinacol Esterification

Rationale: The free boronic acid is prone to protodeboronation due to the electron-rich amino group at C2 and the steric strain from C6-methyl. Converting it to a pinacol ester (BPin) locks the conformation and creates a robust species for purification.

Reagents:

-

AMNPBA (1.0 equiv)

-

Pinacol (1.2 equiv)

-

Anhydrous MgSO₄ (2.0 equiv)

-

Solvent: Anhydrous THF or Toluene

Procedure:

-

Dissolution: Charge a flame-dried round-bottom flask with AMNPBA and anhydrous THF (0.2 M concentration).

-

Addition: Add Pinacol (1.2 equiv) and anhydrous MgSO₄ (2.0 equiv). The MgSO₄ acts as a water scavenger to drive the equilibrium.

-

Reflux: Heat the mixture to reflux (66°C for THF, 110°C for Toluene) for 4–6 hours. Monitor by TLC (stain with curcumin or KMnO₄).

-

Workup: Cool to room temperature. Filter off the MgSO₄ solids.[1]

-

Isolation: Concentrate the filtrate in vacuo. The resulting solid is usually analytically pure.[1] If necessary, recrystallize from Hexanes/EtOAc (9:1).

Critical Insight: Do not use acidic catalysts (like p-TsOH) often found in standard protocols. The C2-amino group renders the C-B bond sensitive to acid-catalyzed cleavage.

Protocol 2: Sterically Demanding Suzuki-Miyaura Coupling

Rationale: Standard Pd(PPh₃)₄ catalysts often fail here because the C6-methyl and C2-amino groups block the approach of the palladium species during transmetalation. We utilize Buchwald Generation II Precatalysts (e.g., SPhos-Pd-G2 or XPhos-Pd-G2) which are designed to facilitate coupling of hindered substrates.

Reagents:

-

AMNPBA-Pinacol Ester (1.2 equiv)

-

Aryl Halide (Ar-Br or Ar-Cl) (1.0 equiv)[2]

-

Catalyst: SPhos-Pd-G2 (0.02–0.05 equiv)

-

Base: K₃PO₄ (3.0 equiv, 2M aqueous solution)

-

Solvent: 1,4-Dioxane

Procedure:

-

Degassing: In a reaction vial, combine the Aryl Halide, AMNPBA-Pinacol Ester, and SPhos-Pd-G2. Seal and purge with Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane and 2M aq. K₃PO₄.

-

Reaction: Heat to 80–100°C for 12 hours.

-

Note: The biphasic system (Dioxane/Water) is crucial for dissolving the inorganic base.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography.

Data Validation (Typical Yields):

| Aryl Halide Type | Catalyst System | Temp (°C) | Yield (%) | Notes |

| Electron-Deficient Ar-Br | Pd(dppf)Cl₂ | 80 | 45-60% | Moderate yield due to sterics. |

| Electron-Rich Ar-Br | SPhos-Pd-G2 | 100 | 85-92% | Recommended System. |

| Heteroaryl Chloride | XPhos-Pd-G2 | 100 | 70-80% | Requires bulky ligand. |

Protocol 3: Chemoselective Nitro Reduction (Boron-Safe)

Rationale: The final step often involves unmasking the C5-nitro group to an amine. Standard Hydrogenation (H₂/Pd-C) carries a high risk of hydrodeboronation (cleaving the C-B bond) or reducing the aromatic ring, especially with the electron-donating amino group present. We employ an Iron-mediated reduction which is chemically orthogonal to the boronate ester.

Reagents:

-

Nitro-Biaryl Intermediate (1.0 equiv)

-

Iron Powder (Fe, 5.0 equiv, <10 micron particle size)

-

Ammonium Chloride (NH₄Cl, 5.0 equiv)

-

Solvent: EtOH/H₂O (4:1 ratio)

Procedure:

-

Suspension: Dissolve the nitro compound in EtOH/H₂O. Add NH₄Cl and Iron powder.

-

Activation: Heat to 70°C with vigorous stirring. The reaction is heterogeneous; rapid stirring is essential to prevent Iron clumping.

-

Monitoring: The reaction typically completes in 1–2 hours. The solution will turn rust-brown.

-

Filtration: Filter hot through a Celite pad to remove Iron oxides. Wash the pad with hot EtOH.

-

Isolation: Concentrate the filtrate. Partition between EtOAc and sat. NaHCO₃ (to neutralize any residual HCl).

-

Result: The product is the C2,C5-diamino-C6-methyl-phenylboronate.

Green Alternative: For metal-free reduction, use Dibronic Acid (B₂(OH)₄) catalyzed by 4,4'-bipyridine. This recent method operates at ambient temperature and is highly chemoselective for nitro groups in the presence of boronates [1, 2].

Pathway Visualization: The "Safe" Route

Figure 2: The optimized "Safe Route" preventing deboronation and maximizing yield.

References & Grounding

-

Jang, M., et al. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. J. Org.[3][4] Chem. 87, 910. (Demonstrates B₂(OH)₄/4,4'-bipyridine reduction compatible with boronic acids).

-

BenchChem Application Notes. Suzuki-Miyaura Coupling of 2-Aminoarylboronic Acids. (General protocols for amino-boronates).

-

Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. (Mechanistic insights on ligand choice for hindered substrates).

-

Frontier Specialty Chemicals. 2-Amino-5-nitrophenylboronic acid pinacol ester Data Sheet. (Physical properties of the closest commercial analog).

-

Thermo Scientific. 2-Nitrophenylboronic acid derivatives. (General handling of ortho-nitro boronates).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 4. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]

Application Note: 2-Amino-6-methyl-5-nitrophenylboronic Acid in Material Science

Executive Summary

2-Amino-6-methyl-5-nitrophenylboronic acid is a highly specialized, multifunctional organoboron intermediate. Unlike standard phenylboronic acids, this scaffold presents a unique "push-pull" electronic structure (2-amino donor vs. 5-nitro acceptor) combined with significant steric demand (6-methyl ortho-blockade). In material science, it serves as a critical synthon for constructing Non-Linear Optical (NLO) chromophores , benzimidazole-based OLED emitters , and kinase-targeted pharmaceutical leads .

This guide addresses the primary challenge of working with this molecule: overcoming the steric hindrance of the 6-methyl group during Suzuki-Miyaura cross-coupling while preserving the sensitive amino/nitro functionalities for subsequent cyclization.

Part 1: Chemical Architecture & Material Potential

Structural Analysis

The molecule acts as a trifunctional scaffold. Its utility in material science is defined by three distinct reactive vectors:

| Feature | Position | Electronic Effect | Material Science Function |

| Boronic Acid | C-1 | Lewis Acid | Anchor Point: Site for Pd-catalyzed attachment to polymer backbones or conjugated systems. |

| Primary Amine | C-2 (Ortho) | Electron Donor (+M) | Cyclization Nucleophile: Precursor for benzimidazoles; H-bond donor in supramolecular assemblies. |

| Nitro Group | C-5 (Meta) | Electron Withdrawing (-I/-M) | Electronic Tuner: Induces dipole moments for NLO materials; reducible to amine for cross-linking. |

| Methyl Group | C-6 (Ortho) | Steric Bulk | Conformational Lock: Restricts rotation in biaryl products (atropisomerism), enhancing quantum yield in fluorescent materials. |

The "Ortho-Effect" Challenge

The 6-methyl group is located ortho to the boronic acid. In standard Suzuki couplings, this creates significant steric repulsion during the transmetalation step of the catalytic cycle. Standard protocols (e.g., Pd(PPh3)4/Na2CO3) often fail, resulting in low yields or protodeboronation (loss of the boron group).

Solution Strategy: This guide utilizes S-Phos or X-Phos ligands, which are bulky, electron-rich dialkylbiarylphosphines designed to facilitate oxidative addition and accelerate transmetalation in sterically hindered substrates [1].

Part 2: Application Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: To couple 2-Amino-6-methyl-5-nitrophenylboronic acid with an aryl bromide (Ar-Br) to create a functionalized biaryl backbone for organic electronics.

Materials

-

Substrate: Aryl Bromide (1.0 equiv)

-

Reagent: 2-Amino-6-methyl-5-nitrophenylboronic acid (1.2 - 1.5 equiv)

-

Catalyst: Pd(OAc)2 (2 mol%)

-

Ligand: S-Phos (4 mol%) (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Base: K3PO4 (3.0 equiv)

-

Solvent: Toluene/Water (10:1 ratio)

-

Atmosphere: Argon or Nitrogen (Strictly anaerobic)

Step-by-Step Methodology

-

Pre-Catalyst Activation: In a dry Schlenk tube, dissolve Pd(OAc)2 and S-Phos in anhydrous toluene. Stir at room temperature for 10 minutes until the solution turns from orange to pale yellow (formation of the active Pd(0) species).

-

Reagent Loading: Add the aryl bromide, the boronic acid, and finely ground K3PO4 to the reaction vessel.

-

Solvent Degassing: Add the Toluene/Water mixture. Critical Step: Degas the solvent stream by bubbling Argon for 15 minutes. Oxygen is the primary cause of homocoupling side reactions.

-

Reaction: Seal the vessel and heat to 100°C for 12–18 hours.

-

Note: The high temperature is required to overcome the activation energy barrier imposed by the 6-methyl steric hindrance.

-

-

Monitoring: Monitor via TLC. The boronic acid spot (usually polar/streaking) should disappear.

-

Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black. Wash with Ethyl Acetate.

-

Purification: Flash column chromatography.

Self-Validating Checkpoint:

-

Success: Appearance of a highly fluorescent spot on TLC (if the coupled aryl group is conjugated).

-

Failure: Recovery of starting aryl bromide indicates failed transmetalation (switch to X-Phos). Formation of nitro-toluene indicates protodeboronation (lower temperature or switch base to CsF).

Protocol B: Reductive Cyclization to Benzimidazoles (OLED Precursors)